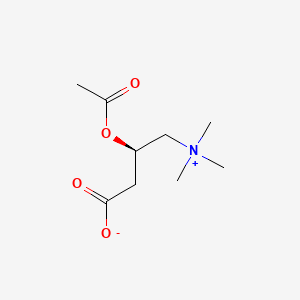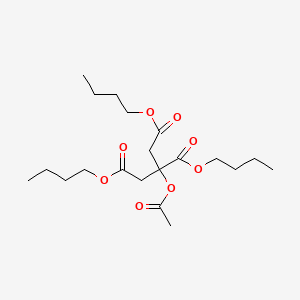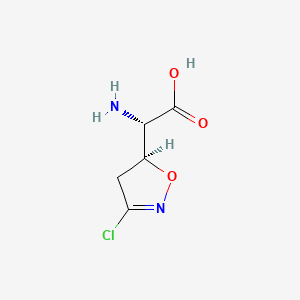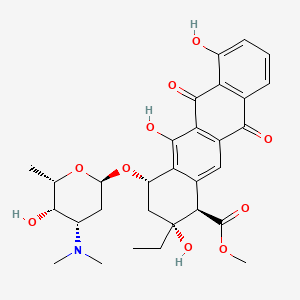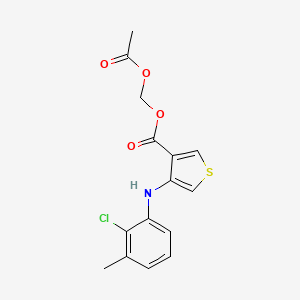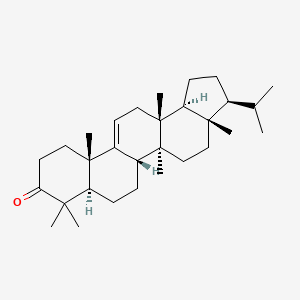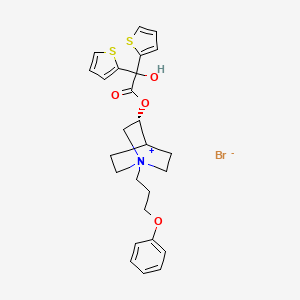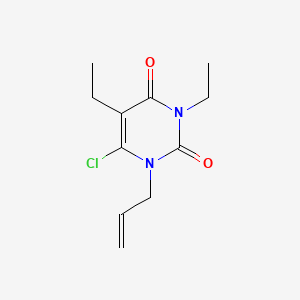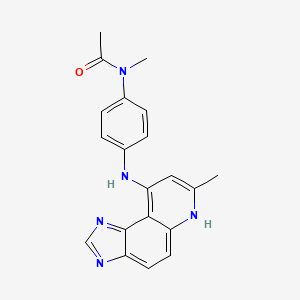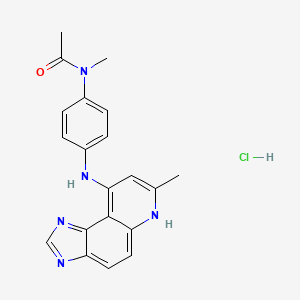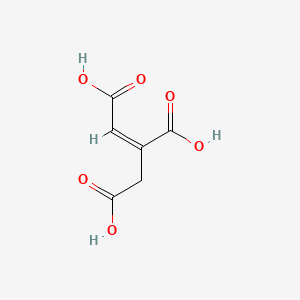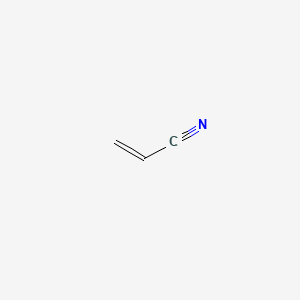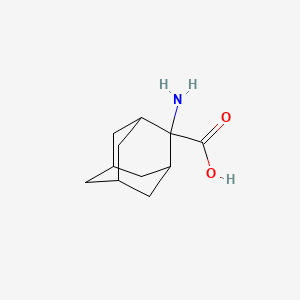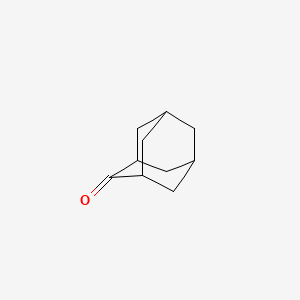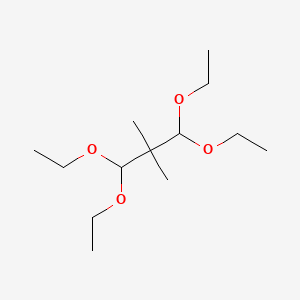
1,1,3,3-Tetraethoxy-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adimal is a therapeutic drug for viral dermatoses.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy : The study of vibrational spectra and conformational behavior in compounds similar to 1,1,3,3-Tetraethoxy-2,2-dimethylpropane reveals insights into their physical properties. For instance, compounds like 1,2,2,3-tetrachloropropane and 1,3-dichloro-2,2-dimethylpropane display a mixture of conformers in their liquid phase and exhibit distinct crystallization behaviors under various conditions, such as low temperature and high pressure (Powell et al., 1983).
Structural Chemistry : Research into the synthesis, structure, and thermal decomposition of iodine inclusion compounds in systems involving 2,2-dimethylpropane-1,3-diamine provides valuable insights into the structural properties of related compounds. These studies often involve spectroscopic methods and crystal structure determination, offering a deeper understanding of molecular interactions and conformations (Megen et al., 2014).
Materials Science : Research on compounds like 2,2-dimethylpropane has led to the development of novel materials. For example, the synthesis of uranyl(VI) complexes incorporating propylene-bridged salen-type N2O2-ligands has been explored, which are characterized by various spectroscopic techniques and theoretical computations (Azam et al., 2015).
Solubility Studies : Investigations into the solubility of compounds like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in different solvents provide crucial information for applications in chemical processes and material synthesis. These studies typically involve isothermal methods and the correlation of solubility data with temperature (Wu et al., 2012).
Propiedades
Número CAS |
10602-38-7 |
|---|---|
Nombre del producto |
1,1,3,3-Tetraethoxy-2,2-dimethylpropane |
Fórmula molecular |
C13H28O4 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1,1,3,3-tetraethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C13H28O4/c1-7-14-11(15-8-2)13(5,6)12(16-9-3)17-10-4/h11-12H,7-10H2,1-6H3 |
Clave InChI |
VUFSCSMOKMPDLE-UHFFFAOYSA-N |
SMILES |
CCOC(C(C)(C)C(OCC)OCC)OCC |
SMILES canónico |
CCOC(C(C)(C)C(OCC)OCC)OCC |
Apariencia |
Solid powder |
Otros números CAS |
10602-38-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1,1,3,3-tetraethoxy-2,2-dimethylpropane adimal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



